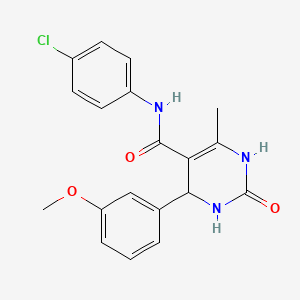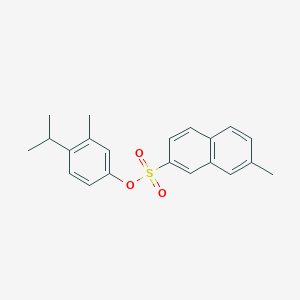![molecular formula C15H21N3S B4964118 N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine, commonly known as TAK-659, is a small molecule inhibitor that has gained attention for its potential use in the treatment of various cancers and autoimmune diseases. TAK-659 has been shown to target specific kinases that are involved in signaling pathways that promote cell growth and survival.
作用機序
TAK-659 inhibits the activity of specific kinases by binding to the ATP-binding pocket of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, ultimately leading to the inhibition of cell growth and survival. TAK-659 has been shown to be highly selective for its target kinases and has minimal off-target effects.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit the growth of various cancer cell lines, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma. TAK-659 has also been shown to inhibit the activation of T-cells, which play a critical role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high selectivity for its target kinases, which reduces the risk of off-target effects. TAK-659 has also been shown to be effective in preclinical models at relatively low doses, which may reduce the risk of toxicity. One limitation of TAK-659 is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the development of TAK-659. One potential application is in the treatment of CLL, where TAK-659 has shown promising results in preclinical models. Another potential application is in the treatment of autoimmune diseases, where TAK-659 has been shown to inhibit the activation of T-cells. Additional research is needed to determine the optimal dosing and administration of TAK-659 in vivo and to evaluate its safety and efficacy in clinical trials.
Conclusion
In conclusion, TAK-659 is a small molecule inhibitor that has shown promising results in preclinical models for the treatment of various cancers and autoimmune diseases. TAK-659 inhibits the activity of specific kinases that are involved in signaling pathways that promote cell growth and survival. TAK-659 has several advantages, including its high selectivity for its target kinases and its effectiveness at relatively low doses. However, additional research is needed to determine the optimal dosing and administration of TAK-659 in vivo and to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-chloro-3-pyridylamine with thiomorpholine, followed by the reaction with 3-thienylmethanol. The resulting product is then reacted with diethylamine to yield the final product, TAK-659. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers and autoimmune diseases. In vitro studies have demonstrated that TAK-659 inhibits the activity of specific kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in signaling pathways that promote cell growth and survival and are often dysregulated in cancer and autoimmune diseases.
特性
IUPAC Name |
N,N-diethyl-3-[(thiophen-3-ylmethylamino)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-3-18(4-2)15-14(6-5-8-17-15)11-16-10-13-7-9-19-12-13/h5-9,12,16H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKQUAAHXGHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)




![N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4964122.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)
